2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylthio group, and a bromophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylthio Group: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylthio group, forming 5-(benzylthio)-1,3,4-thiadiazole-2-amine.
Formation of the Acetohydrazide: The intermediate is further reacted with acetohydrazide to form the desired acetohydrazide derivative.
Introduction of the Bromophenyl Group: Finally, the compound is reacted with 3-bromobenzaldehyde under acidic conditions to form the final product, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide.
Analyse Chemischer Reaktionen
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
5-(benzylthio)-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole and benzylthio groups but lacks the acetohydrazide and bromophenyl groups.
2-(benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole: This compound has a similar thiadiazole core but different substituents, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17BrN4OS3 |
---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4OS3/c1-13(15-8-5-9-16(20)10-15)21-22-17(25)12-27-19-24-23-18(28-19)26-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,25)/b21-13+ |
InChI-Schlüssel |
HQLDBVGNXZLXHA-FYJGNVAPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.